molecular formula C19H21N3O4S2 B10931447 1-(4-{[4-(Thiophen-2-ylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

1-(4-{[4-(Thiophen-2-ylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

Cat. No.: B10931447
M. Wt: 419.5 g/mol
InChI Key: QFQPEAZGKKCEQI-UHFFFAOYSA-N
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Description

1-(4-{[4-(2-Thienylcarbonyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone is a complex organic compound that features a unique combination of functional groups, including a thienylcarbonyl group, a piperazine ring, a sulfonyl group, and a pyrrolidinone ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-(2-Thienylcarbonyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thienylcarbonyl Intermediate: The synthesis begins with the preparation of the thienylcarbonyl intermediate by reacting thiophene with a suitable acylating agent under acidic conditions.

    Piperazine Derivative Formation: The thienylcarbonyl intermediate is then reacted with piperazine to form the thienylcarbonyl-piperazine derivative.

    Sulfonylation: The thienylcarbonyl-piperazine derivative undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Pyrrolidinone Ring Formation: Finally, the sulfonylated intermediate is cyclized with a suitable reagent to form the pyrrolidinone ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(2-Thienylcarbonyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to reduce specific functional groups, such as the carbonyl group, to their corresponding alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and thienylcarbonyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-{[4-(2-Thienylcarbonyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(2-Thienylcarbonyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Isopropyl-4-(2-thienylcarbonyl)piperazine
  • N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}pentanamide

Uniqueness

1-(4-{[4-(2-Thienylcarbonyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H21N3O4S2

Molecular Weight

419.5 g/mol

IUPAC Name

1-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C19H21N3O4S2/c23-18-4-1-9-22(18)15-5-7-16(8-6-15)28(25,26)21-12-10-20(11-13-21)19(24)17-3-2-14-27-17/h2-3,5-8,14H,1,4,9-13H2

InChI Key

QFQPEAZGKKCEQI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CS4

Origin of Product

United States

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